3-Phenyl-1-propanol is an organic compound with the molecular formula and a molecular weight of approximately 136.19 g/mol. It is classified as an aromatic alcohol, characterized by a colorless, viscous liquid state that emits a sweet floral scent reminiscent of hyacinths and has a flavor profile similar to apricot when diluted. The compound has a boiling point of 236 °C and a flash point of 109 °C, making it moderately volatile. It is soluble in ethanol and propylene glycol but exhibits limited solubility in water (approximately 1:300) and is insoluble in glycerol and mineral oil .
Natural occurrences of 3-Phenyl-1-propanol can be found in various fruits and plants, including strawberries, tea, Peru balsam, and cinnamon oil, where it contributes to their characteristic aromas .
The specific mechanism of action of 3-Phenyl-1-propanol in biological systems is not fully understood. However, its role in proteomics research suggests potential interactions with proteins. Studies suggest it might act as a chaotropic agent, disrupting weak interactions within proteins, which can be helpful in protein analysis techniques [].
Notably, 3-Phenyl-1-propanol can also react to form (3-phenylpropoxy)sulfonic acid through specific enzymatic pathways .
Research indicates that 3-Phenyl-1-propanol exhibits biological activities that may be beneficial in various medical contexts. It has been identified as having potential applications in treating conditions such as cholecystitis and hypercholesterolemia. Additionally, its role as an intermediate in the synthesis of proformiphen—a central skeletal muscle relaxant—highlights its pharmacological relevance .
Several methods are employed for synthesizing 3-Phenyl-1-propanol:
3-Phenyl-1-propanol finds diverse applications across various industries:
Studies have shown that 3-Phenyl-1-propanol can interact with various biological systems, particularly through metabolic pathways involving UDP-glucuronosyltransferases, which are crucial for drug metabolism and detoxification processes. The compound's interactions may influence its efficacy and safety profile when used therapeutically or as a flavoring agent .
Several compounds share structural similarities with 3-Phenyl-1-propanol, highlighting its unique characteristics:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzyl Alcohol | Lacks the propanol chain; primarily used as a solvent and preservative. | |
Hydrocinnamic Acid | Contains a carboxylic acid group; used in flavoring and fragrance applications. | |
Cinnamyl Alcohol | Has an additional double bond; utilized in perfumes and as a flavoring agent. | |
Phenethyl Alcohol | Similar aromatic structure; commonly used in perfumery but has different sensory properties. |
3-Phenyl-1-propanol's unique combination of aromatic properties and functional groups distinguishes it from these compounds, particularly its specific use as both a flavoring agent and an intermediate in pharmaceuticals .
Irritant